molecular formula C11H10N4O4 B13662516 Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13662516
M. Wt: 262.22 g/mol
InChI Key: ZULSJMVGWFZXRD-UHFFFAOYSA-N
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Description

Ethyl 5-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2-nitrophenyl group at position 5 and an ethyl ester moiety at position 3. This compound is synthesized via hydrolysis of its ethyl ester precursor, ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (4d), using NaOH followed by acidification to yield the carboxylic acid derivative .

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)10-12-9(13-14-10)7-5-3-4-6-8(7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

ZULSJMVGWFZXRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative. The final step involves esterification with ethanol to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to the disruption of essential biochemical pathways. The nitrophenyl and triazole moieties are key functional groups that interact with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The triazole scaffold allows for diverse substitution patterns, significantly altering physicochemical properties. Below is a comparison of ethyl 5-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate with derivatives bearing different aryl/heteroaryl substituents:

Compound Substituent at Position 5 Melting Point (°C) Yield (%) Key References
This compound 2-Nitrophenyl 134–135 (decomp.) 90
Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate Pyridin-2-yl 163–164 82
Ethyl 5-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylate 4-Fluorophenyl 161–163 68
Ethyl 5-(2-bromophenyl)-1H-1,2,4-triazole-3-carboxylate 2-Bromophenyl N/A N/A
Ethyl 5-(4-tert-butylphenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate 4-tert-Butylphenyl N/A N/A

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance thermal stability, as seen in the higher decomposition temperature of the 2-nitrophenyl derivative .
  • Heteroaryl substituents (e.g., pyridinyl) result in lower melting points compared to halogenated aryl groups, likely due to reduced crystallinity .

Key Findings :

  • Halogenated derivatives (e.g., bromo, chloro) exhibit enhanced antibacterial and antiproliferative activities due to increased electrophilicity .
  • Nitro-substituted pyridinyl triazoles show superior anti-inflammatory efficacy, likely via inhibition of cyclooxygenase (COX) enzymes .
Structural and Spectral Analysis
  • 1H NMR : The 2-nitrophenyl derivative exhibits aromatic protons at δ 8.68 (dd) and 7.93 (dd), confirming nitro group orientation .
  • IR Spectroscopy: Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂) are characteristic of nitro-substituted triazoles .
  • X-ray crystallography : Pyridinyl derivatives form hydrogen-bonded networks (e.g., N–H···O interactions), influencing solubility and stability .

Biological Activity

Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C12H12N4O4C_{12}H_{12}N_4O_4 and features a triazole ring system with a nitrophenyl substituent. This structural configuration contributes to its biological properties by enabling interactions with various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Research indicates that compounds within this class exhibit moderate to high activity against a range of microorganisms.

Key Findings:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes. A study reported that triazole derivatives exhibited significant antibacterial effects, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : Triazoles are known for their antifungal properties. This compound has been evaluated for its potential against fungal pathogens, showing promising results in inhibiting growth .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. This compound is no exception; it has demonstrated cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Assays : In vitro studies revealed that the compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values indicated effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism by which triazoles exert anticancer effects often involves the induction of apoptosis and the inhibition of specific cellular pathways involved in tumor growth. Molecular docking studies have suggested that these compounds may interact with key enzymes and receptors involved in cancer progression .

Summary of Biological Activities

Activity Type Effectiveness Target Organisms/Cell Lines
AntimicrobialModerate to highStaphylococcus aureus, Enterobacter aerogenes
AntifungalPromising activityVarious fungal pathogens
AnticancerSignificant cytotoxicityMDA-MB-231 (Breast), HepG2 (Liver)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step process. A key route involves the condensation of ethyl 2-chloroacetoacetate with a nitrophenyl-substituted hydrazine intermediate, followed by cyclization under basic conditions. For example, ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is synthesized by reacting ethyl 2-chloroacetoacetate with a nitrophenylhydrazine derivative, followed by ammonia treatment and purification via silica-gel chromatography . Yield optimization (up to 87%) requires precise stoichiometry and temperature control (reflux in ethanol or toluene).

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with hexanes/tert-butyl methyl ether (7:3) as the mobile phase. Structural confirmation relies on:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.59–8.68 ppm for nitrophenyl) and ester-related signals (q, δ 4.46 ppm for OCH2; t, δ 1.39 ppm for CH3) .
  • Mass spectrometry : LC-MS shows [M+H]+ at m/z 266 .
  • Melting point analysis : Reported mp 167–169°C; deviations may indicate impurities .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the triazole core?

  • Methodological Answer :

  • NMR spectroscopy distinguishes regiochemistry (e.g., 1H vs. 5-substitution) via coupling patterns and chemical shifts. For example, the nitrophenyl group at position 5 induces distinct aromatic splitting compared to other substitution patterns .
  • FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Contradictions often arise from polymorphism or solvent-dependent crystallization. For example, mp variations (e.g., 167–169°C vs. 163–166°C in prior studies) may reflect differences in recrystallization solvents (ethanol vs. ethyl acetate). To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Use single-crystal X-ray diffraction (SC-XRD) to correlate crystal packing with thermal stability .

Q. What crystallographic methods are employed to determine molecular structure and intermolecular interactions?

  • Methodological Answer :

  • SC-XRD with SHELX software refines atomic coordinates and thermal parameters. For example, hydrogen bonding (N–H⋯O) and π-π stacking in the crystal lattice are analyzed using ORTEP-3 for visualization .
  • Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular assembly .

Q. How do alkylation conditions influence regioselectivity in triazole derivatives?

  • Methodological Answer : Alkylation of the triazole ring (e.g., introducing methyl or benzyl groups) requires careful base selection. For instance, K₂CO₃ in DMF facilitates N1-alkylation, while stronger bases (e.g., NaH) may promote N2-substitution. Reaction monitoring via TLC and quenching at partial conversion minimizes side products .

Q. What strategies mitigate challenges in synthesizing hydrolytically sensitive derivatives?

  • Methodological Answer : The ester group’s susceptibility to hydrolysis necessitates:

  • Low-temperature saponification (e.g., NaOH at 0°C) to preserve the nitrophenyl moiety .
  • Acidic workup (HCl) to precipitate the carboxylic acid derivative without decomposition .

Data Contradiction Analysis

Q. How to interpret conflicting data on hydrogen bonding in crystal structures?

  • Analysis : Discrepancies in reported hydrogen-bond lengths (e.g., N4–H⋯O2 = 2.02 Å vs. 2.10 Å) may arise from resolution limits of XRD data or solvent inclusion. Researchers should:

  • Cross-validate with neutron diffraction for precise H-atom positioning.
  • Compare graph-set patterns across polymorphs to identify robust interaction motifs .

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